![molecular formula C18H15N3O3S2 B2798737 N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide CAS No. 864918-68-3](/img/structure/B2798737.png)
N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains a benzo[d][1,3]dioxol-5-yl moiety, which is a common structural component in many bioactive molecules . It also contains a thiadiazol ring, which is a heterocyclic compound containing both sulfur and nitrogen in the ring. These structural components suggest that the compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of its constituent rings and functional groups. Unfortunately, without specific data, it’s difficult to provide a detailed analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Without specific data, it’s difficult to provide a detailed analysis .Aplicaciones Científicas De Investigación
Antibacterial and Antifungal Activities
Research on benzothiazole derivatives bearing a 1,3,4-thiadiazole moiety has demonstrated significant antibacterial and antifungal properties. These compounds, through their bioactive moieties, exhibit good antiviral activities against tobacco mosaic virus (TMV) and potent antibacterial activities against specific pathogens like Xanthomonas oryzae and Ralstonia solanacearum. Their effectiveness in combating agricultural pathogens suggests a promising application in the development of novel antiviral and antibacterial agents (Tang et al., 2019).
Antioxidant and Anti-inflammatory Compounds
A series of novel compounds incorporating the 1,3,4-thiadiazole and 1,3-thiazolidin-5-yl moieties have been synthesized and evaluated for their anti-inflammatory and antioxidant activities. Some of these compounds have shown promising results in DPPH radical scavenging efficacy and excellent anti-inflammatory activity, highlighting their potential as antioxidant and anti-inflammatory agents (Koppireddi et al., 2013).
Anticancer Activities
The synthesis and biological evaluation of novel 1,3,4-thiadiazole derivatives have shown significant anticancer activities, particularly against MCF-7 and A549 tumor cell lines. These findings indicate the potential of these compounds in cancer therapy, offering a new avenue for the development of anticancer agents (Çevik et al., 2020).
Antimicrobial and Antiviral Agents
Derivatives of the specified compound have been synthesized and tested for their antimicrobial activity against various bacterial and fungal strains, showing promising results at low minimum inhibitory concentrations (MICs). This indicates their potential use as effective antimicrobial agents in medical and agricultural applications (Rezki, 2016).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[[3-(2-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3S2/c1-11-4-2-3-5-13(11)17-20-18(26-21-17)25-9-16(22)19-12-6-7-14-15(8-12)24-10-23-14/h2-8H,9-10H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLPRGKHHBGOMSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NSC(=N2)SCC(=O)NC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

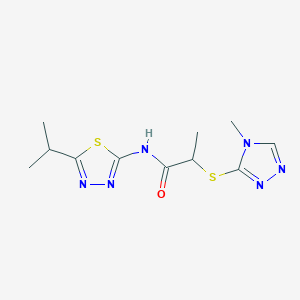


![2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazine-1-carbonyl)-4H-chromen-4-one](/img/structure/B2798662.png)
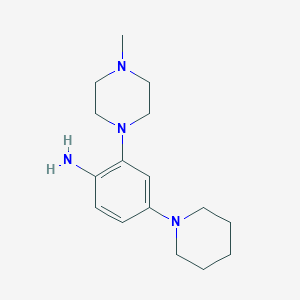
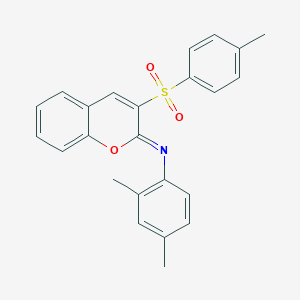
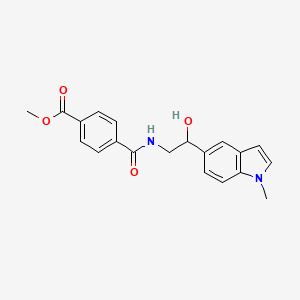
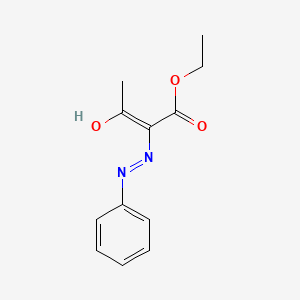
![Methyl 3-[(2-aminoacetyl)amino]propanoate;hydrochloride](/img/structure/B2798668.png)

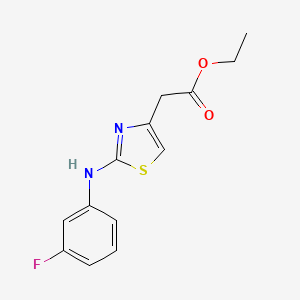

![2,2-dimethylpropyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate](/img/structure/B2798675.png)
![N-[2-methoxy-5-(trifluoromethyl)phenyl]-6-methylpyrazine-2-carboxamide](/img/structure/B2798676.png)